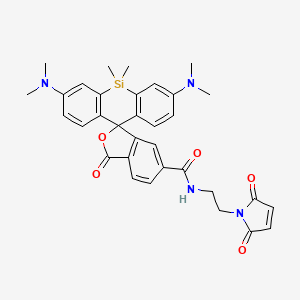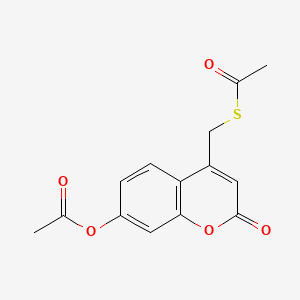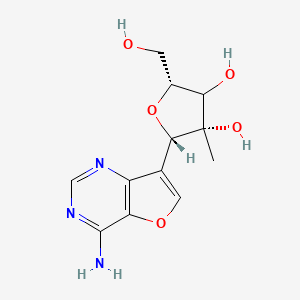
Antiviral agent 44
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral Agent 44 is a synthetic compound known for its potent antiviral properties. It has shown superior efficacy compared to standard antiviral medications like ribavirin . This compound is part of a class of molecules that can interfere with the viral life cycle at multiple stages, making it a promising candidate for the development of new antiviral therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 44 involves the use of substituted benzyl and imidazole derivatives. The reaction typically starts with the preparation of (substituted benzyl)-[2-(substituted benzyl)-imidazol-1-yl]-methanone . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Antiviral Agent 44 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its antiviral activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the benzyl and imidazole moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different levels of antiviral activity .
Wissenschaftliche Forschungsanwendungen
Antiviral Agent 44 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its ability to inhibit viral replication in cell cultures.
Medicine: Potential therapeutic agent for treating viral infections such as influenza, hepatitis, and COVID-19.
Industry: Utilized in the development of antiviral coatings and materials.
Wirkmechanismus
The mechanism of action of Antiviral Agent 44 involves its interaction with viral enzymes and proteins. It inhibits viral replication by binding to the active site of viral polymerases, preventing the synthesis of viral RNA or DNA . This compound also interferes with the assembly of viral particles, thereby reducing the infectivity of the virus .
Vergleich Mit ähnlichen Verbindungen
Ribavirin: A broad-spectrum antiviral medication.
Remdesivir: An antiviral drug used for treating COVID-19.
Favipiravir: An antiviral agent used for influenza treatment.
Uniqueness: Antiviral Agent 44 stands out due to its higher efficacy and lower cytotoxicity compared to these similar compounds. Its ability to target multiple stages of the viral life cycle makes it a versatile and potent antiviral agent .
Eigenschaften
Molekularformel |
C12H15N3O5 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
(2S,3S,5R)-2-(4-aminofuro[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H15N3O5/c1-12(18)9(17)6(2-16)20-10(12)5-3-19-8-7(5)14-4-15-11(8)13/h3-4,6,9-10,16-18H,2H2,1H3,(H2,13,14,15)/t6-,9?,10+,12+/m1/s1 |
InChI-Schlüssel |
XTZBWEWBGPBBQG-QSLXIEBWSA-N |
Isomerische SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)C2=COC3=C2N=CN=C3N)O |
Kanonische SMILES |
CC1(C(C(OC1C2=COC3=C2N=CN=C3N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


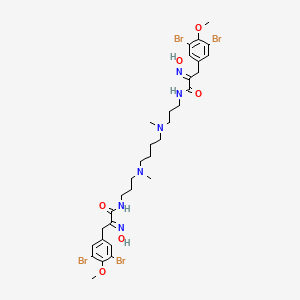



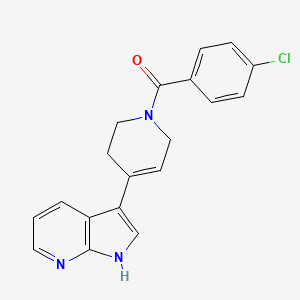
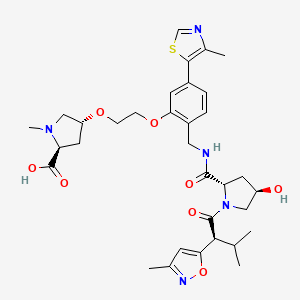

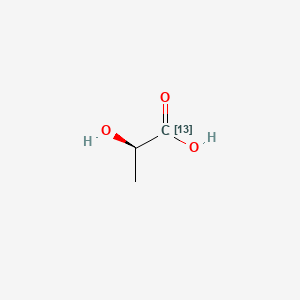

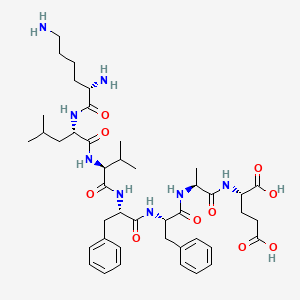
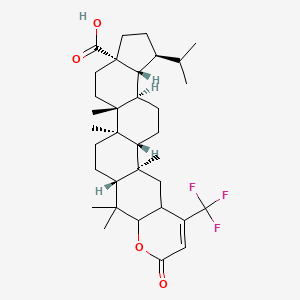
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
